molecular formula C8H15BrO2 B13114894 tert-Butyl(S)-3-bromo-2-methylpropanoate

tert-Butyl(S)-3-bromo-2-methylpropanoate

Cat. No.: B13114894
M. Wt: 223.11 g/mol
InChI Key: RRAYORBDRLQTCX-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl(S)-3-bromo-2-methylpropanoate (CAS 136685-85-3) is a chiral building block of high value in organic synthesis and pharmaceutical research. This compound, with the molecular formula C8H15BrO2 and a molecular weight of 223.11, is characterized by its stereospecific (S) configuration and a bromoester functional group . The tert-butyl ester group serves as a robust protecting group for carboxylic acids, enhancing the molecule's stability during synthetic sequences, while the bromine atom at the 3-position provides a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions or nucleophilic substitutions. Its specific stereochemistry makes it particularly useful for constructing chiral centers in active pharmaceutical ingredients (APIs) and complex natural products. Researchers employ this reagent in the development of novel compounds through methods such as Atom Transfer Radical Polymerization (ATRP), where similar bromoesters act as initiators for producing well-defined polymers . The compound requires careful cold-chain handling and storage under sealed, dry conditions to maintain its stability and purity . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15BrO2

Molecular Weight

223.11 g/mol

IUPAC Name

tert-butyl (2S)-3-bromo-2-methylpropanoate

InChI

InChI=1S/C8H15BrO2/c1-6(5-9)7(10)11-8(2,3)4/h6H,5H2,1-4H3/t6-/m1/s1

InChI Key

RRAYORBDRLQTCX-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](CBr)C(=O)OC(C)(C)C

Canonical SMILES

CC(CBr)C(=O)OC(C)(C)C

Origin of Product

United States

Advanced Synthetic Methodologies for Enantiomerically Pure Tert Butyl S 3 Bromo 2 Methylpropanoate

Asymmetric Bromination Approaches to Chiral Propanoates

The critical step in synthesizing the target molecule is the stereocontrolled introduction of the bromine atom at the C-3 position and the methyl group at the C-2 position. Asymmetric bromination strategies are pivotal for establishing the desired (S)-configuration.

Regio- and Enantioselective Catalytic Bromination

Catalytic methods offer an elegant and atom-economical route to chiral halogenated compounds. Chiral Lewis acids and transition metal complexes are employed to create a chiral environment that directs the approach of the brominating agent to the substrate.

For the synthesis of β-bromo propanoates, a chiral Lewis acid, such as a copper(II)-bisoxazoline complex, can be used to catalyze the conjugate addition of a bromide source to an α,β-unsaturated ester like tert-butyl crotonate. However, a more direct approach involves the enantioselective bromination of a precursor. While direct catalytic β-bromination of a saturated ester is challenging, related transformations on β-ketoesters have been developed. These reactions, catalyzed by chiral copper(II) complexes, can achieve high yields and enantioselectivities up to 82% ee for bromination. nih.gov Adapting such a system to a propanoate substrate would involve activating the β-position towards electrophilic attack while controlling the stereochemistry.

Recent advancements in electrochemistry combined with chiral phosphate (B84403) anion phase-transfer catalysis have enabled efficient asymmetric bromocyclization reactions, showcasing the potential of combining modern techniques for stereocontrolled C-Br bond formation. nih.gov

Table 1: Representative Catalysts for Asymmetric Halogenation

Catalyst Type Example Catalyst Substrate Class Typical ee (%)
Chiral Lewis Acid Copper(II)-Bisoxazoline β-Ketoesters 70-82
Chiral Phase-Transfer Chiral Phosphoric Acid Alkenoic Acids >90

Organocatalytic Strategies for Stereocontrol

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of metals. For α-halogenation, chiral amines like C2-symmetric diphenylpyrrolidine are known to catalyze the reaction of aldehydes and ketones with electrophilic bromine sources such as N-bromosuccinimide (NBS), affording products with up to 96% ee. rsc.orgresearchgate.net

This strategy relies on the formation of a chiral enamine intermediate from the carbonyl compound and the organocatalyst. This enamine then reacts stereoselectively with the brominating agent. While this is highly effective for α-bromination, achieving β-bromination requires a different approach, such as a conjugate addition to an α,β-unsaturated system, where a chiral catalyst can control the facial selectivity of the incoming nucleophile or electrophile. beilstein-journals.org Chiral Brønsted acids, for instance, can activate carboxylic acids through heterodimeric association, potentially enabling enantioselective additions. nih.gov

Chiral Auxiliary-Mediated Asymmetric Induction

A reliable and well-established method for stereocontrol involves the use of chiral auxiliaries. wikipedia.org These are chiral molecules that are temporarily attached to the substrate to direct a subsequent chemical transformation. wikipedia.org Evans oxazolidinones are a prominent class of such auxiliaries. wikipedia.orgresearchgate.netsantiago-lab.com

The synthesis would proceed as follows:

Acylation: 2-Methylpropanoic acid is first converted to its acid chloride and then reacted with a chiral oxazolidinone, for example, (4R,5S)-4-methyl-5-phenyloxazolidin-2-one.

Diastereoselective Bromination: The resulting N-acyloxazolidinone is converted into a boron or titanium enolate. This enolate maintains a rigid, chelated structure that blocks one face of the molecule. Subsequent reaction with an electrophilic bromine source (e.g., NBS) occurs from the less sterically hindered face, leading to the formation of the β-bromo product with high diastereoselectivity. uwindsor.ca

Auxiliary Cleavage: The final step involves the removal of the chiral auxiliary, typically through hydrolysis with agents like lithium hydroxide/hydrogen peroxide, to yield the desired enantiomerically pure (S)-3-bromo-2-methylpropanoic acid. acs.org This acid can then be esterified as described in the next section.

Stereoselective Esterification Techniques for tert-Butyl (S)-3-bromo-2-methylpropanoate

Once the chiral acid, (S)-3-bromo-2-methylpropanoic acid, is obtained, it must be converted to its tert-butyl ester without racemization of the stereocenter.

A common and effective method for synthesizing tert-butyl esters from carboxylic acids is the reaction with isobutylene (B52900) under acidic catalysis. A strong protic acid (like sulfuric acid) or a Lewis acid can be used. This method is generally mild enough to prevent epimerization at the α-carbon. The reaction proceeds by protonating isobutylene to form the stable tert-butyl cation, which is then trapped by the carboxylate.

Alternatively, the carboxylic acid can be treated with dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in the presence of tert-butanol. This method forms an active ester intermediate that reacts with tert-butanol. The conditions are typically mild, occurring at or below room temperature, thus preserving the stereochemical integrity of the product.

Chiral Resolution and Deracemization of Precursors to tert-Butyl (S)-3-bromo-2-methylpropanoate

An alternative to asymmetric synthesis is the preparation of a racemic mixture of 3-bromo-2-methylpropanoic acid followed by the separation of the enantiomers.

Diastereomeric Salt Formation: This classical resolution technique involves reacting the racemic acid with a chiral, non-racemic base, such as (S)-α-methylbenzylamine or quinine. This reaction forms a pair of diastereomeric salts which have different physical properties, most importantly, different solubilities in a given solvent. One of the diastereomeric salts will preferentially crystallize from the solution. The salt is then isolated by filtration, and the chiral acid is regenerated by treatment with a strong acid. This process can be repeated to achieve high enantiomeric purity.

Kinetic Resolution: Kinetic resolution relies on the differential rate of reaction of two enantiomers with a chiral reagent or catalyst. wikipedia.org For instance, a racemic mixture of 3-bromo-2-methylpropanoic acid could be subjected to esterification using a chiral alcohol or an enzymatic catalyst (e.g., a lipase). nih.gov The enzyme will selectively catalyze the esterification of one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other. The reaction can be stopped at approximately 50% conversion, allowing for the separation of the unreacted (S)-acid from the newly formed (R)-ester. urfu.rursc.org

Optimization of Reaction Conditions for Scalable Laboratory and Industrial Synthesis

Transitioning a synthetic route from a laboratory scale to an industrial process requires careful optimization of all reaction parameters to ensure safety, efficiency, and cost-effectiveness. researchgate.netacs.org

Key parameters for optimization include:

Solvent: The choice of solvent can significantly impact reaction rates, selectivity, and ease of product isolation. For industrial applications, greener and less hazardous solvents are preferred.

Temperature: Reaction temperature affects both the rate and selectivity. Lowering the temperature often increases enantioselectivity in asymmetric reactions but may require longer reaction times.

Catalyst Loading: In catalytic processes, minimizing the amount of catalyst used is crucial for reducing costs, especially when using expensive transition metals or complex organic ligands.

Reagent Stoichiometry and Addition Rate: Precise control over the amounts of reagents and their rate of addition can prevent side reactions and improve yield and selectivity. For instance, in organocatalytic brominations using NBS, slow addition of the brominating agent can prevent catalyst deactivation and product racemization. acs.org

Workup and Purification: The procedures for isolating and purifying the product must be efficient and scalable. Crystallization is often preferred over chromatography for large-scale purification due to lower cost and solvent consumption.

Table 2: Example of Reaction Optimization for a Generic Asymmetric Bromination

Entry Catalyst Loading (mol%) Temperature (°C) Time (h) Yield (%) ee (%)
1 10 25 12 85 75
2 10 0 24 82 91
3 10 -20 48 78 95
4 5 -20 48 75 95

This table illustrates a typical optimization process where lowering the temperature improves enantiomeric excess (ee), and then catalyst loading is reduced to find a balance between efficiency and cost.

Chemical Reactivity and Transformative Potential of Tert Butyl S 3 Bromo 2 Methylpropanoate

Stereocontrolled Nucleophilic Substitution Reactions

The primary carbon-bromine bond in tert-butyl (S)-3-bromo-2-methylpropanoate is susceptible to nucleophilic attack, primarily proceeding through an Sₙ2 mechanism. A key feature of these reactions is that the stereocenter at the C2 position is not directly involved in the substitution at C3, and thus its (S)-configuration is typically retained throughout the transformation. This allows for the synthesis of a variety of chiral derivatives.

Alkylation and Arylation with Controlled Stereochemistry

The displacement of the bromide ion by carbon-based nucleophiles is a powerful method for forming new carbon-carbon bonds. Organocuprates and other soft nucleophiles can effectively alkylate the primary position. While specific examples for the tert-butyl ester are not extensively documented, the analogous methyl ester, (-)-Methyl (S)-3-bromo-2-methylpropionate, is utilized in alkylation reactions, suggesting similar reactivity. sigmaaldrich.com For instance, reaction with Gilman reagents (lithium dialkylcuprates) would lead to the corresponding 3-alkyl-2-methylpropanoate derivative with retention of the (S) configuration.

Derivatization with Chiral Amines and Alcohols

Nitrogen and oxygen nucleophiles can readily displace the bromide to furnish new chiral compounds. Reactions with primary or secondary amines yield β-amino esters, while reactions with alcohols or phenols under basic conditions produce β-alkoxy or β-aryloxy esters. The stereochemical integrity of the C2 center is preserved, providing access to chiral 1,3-amino alcohols or 1,3-diols after subsequent reduction of the ester group.

Organometallic Cross-Coupling and Functionalization Reactions

Modern cross-coupling reactions catalyzed by transition metals like palladium or nickel are theoretically applicable to tert-butyl (S)-3-bromo-2-methylpropanoate for C-C and C-heteroatom bond formation. Reactions such as Suzuki coupling (with boronic acids), Sonogashira coupling (with terminal alkynes), or Buchwald-Hartwig amination (with amines) could be employed to introduce aryl, alkynyl, or amino functionalities at the C3 position. These reactions would significantly expand the molecular diversity achievable from this chiral starting material.

Reaction TypeNucleophile/ReagentProduct TypeStereochemical Outcome at C2
AlkylationR₂CuLi (Gilman Reagent)tert-Butyl (S)-3-alkyl-2-methylpropanoateRetention of (S)-configuration
AminationR'R''NHtert-Butyl (S)-3-amino-2-methylpropanoateRetention of (S)-configuration
EtherificationR'OH / Basetert-Butyl (S)-3-alkoxy-2-methylpropanoateRetention of (S)-configuration
Suzuki CouplingR'B(OH)₂ / Pd catalysttert-Butyl (S)-3-aryl-2-methylpropanoateRetention of (S)-configuration

Stereoselective Elimination Reactions to form Chiral Olefins

Treatment of tert-butyl (S)-3-bromo-2-methylpropanoate with a strong, sterically hindered base, such as potassium tert-butoxide, can induce an E2 (bimolecular) elimination reaction. This process involves the abstraction of a proton from the C2 carbon and the simultaneous expulsion of the bromide ion from the C3 carbon, leading to the formation of tert-butyl 2-methyl-2-propenoate (tert-butyl methacrylate). Because the eliminated proton is on the stereogenic center, this specific transformation results in the loss of chirality. However, if other protons were available for abstraction, the stereochemistry of the starting material could influence the geometry of the resulting alkene.

Radical Reactions and Reductive Transformations of the Bromine Functionality

The carbon-bromine bond can undergo homolytic cleavage under radical conditions, typically initiated by radical initiators like AIBN (azobisisobutyronitrile) in the presence of a reagent such as tributyltin hydride (Bu₃SnH). This process generates a primary radical at the C3 position. This radical intermediate can then be quenched by a hydrogen atom source, leading to the reductive debromination of the molecule to form tert-butyl (S)-2-methylpropanoate. This transformation effectively replaces the bromine atom with a hydrogen atom while preserving the stereochemistry at the C2 center.

Ester Group Reactivity: Hydrolysis and Transesterification for Diverse Derivatizations

The tert-butyl ester group is a valuable protecting group for the carboxylic acid functionality due to its stability under many basic and nucleophilic conditions. However, it can be readily cleaved under acidic conditions.

Hydrolysis: Treatment of tert-butyl (S)-3-bromo-2-methylpropanoate with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane, or with aqueous hydrochloric acid, results in the hydrolysis of the ester. This reaction proceeds via the formation of a stable tert-butyl cation and yields (S)-3-bromo-2-methylpropanoic acid. This transformation is crucial for unmasking the carboxylic acid for further reactions, such as amide bond formation.

Transesterification: While less common for tert-butyl esters due to steric hindrance, transesterification can be achieved under specific acidic conditions. Heating the compound in an alcohol solvent (e.g., methanol (B129727) or ethanol) with an acid catalyst can lead to the exchange of the tert-butyl group for the corresponding alkyl group, yielding, for example, methyl (S)-3-bromo-2-methylpropanoate.

Applications of Tert Butyl S 3 Bromo 2 Methylpropanoate in Complex Target Synthesis

Utilization as a Chiral Building Block in Natural Product Total Synthesis

The enantiopure nature of tert-Butyl(S)-3-bromo-2-methylpropanoate makes it an important starting material for the total synthesis of complex natural products, where precise control of stereochemistry is paramount. The (S)-configuration at the C2 position is strategically transferred to the target molecule, avoiding the need for challenging stereoselective reactions later in the synthetic sequence.

The synthesis of macrocyclic natural products, such as macrolide antibiotics and immunosuppressants, often requires the assembly of long carbon chains with multiple stereocenters. This compound serves as a key fragment for installing a stereodefined methyl-bearing carbon. The synthetic strategy typically involves a nucleophilic substitution reaction at the C3 position to extend the carbon chain, followed by further transformations. The tert-butyl ester group provides robust protection during multi-step sequences and can be removed under specific acidic conditions to reveal a carboxylic acid, which is then used in a macrolactonization step to close the ring.

Table 1: Key Reactions in Macrocycle Synthesis

Reaction Type Role of this compound Subsequent Transformation
Alkylation The compound acts as an electrophile, reacting with nucleophiles (e.g., enolates, organometallics) to form a new C-C bond at the C3 position. Chain elongation, functional group interconversion.

Chiral heterocycles are core structures in a vast number of alkaloids and other bioactive natural products. This compound is an effective precursor for synthesizing chiral nitrogen- and oxygen-containing rings. The primary strategy involves the intramolecular or intermolecular displacement of the bromide by a heteroatom nucleophile (e.g., an amine or alcohol). This reaction establishes a new carbon-heteroatom bond and transfers the chirality of the starting material to the resulting heterocyclic scaffold, such as a pyrrolidine, piperidine, or tetrahydrofuran (B95107) derivative.

Polyketides are a large class of natural products characterized by repeating β-hydroxy ketone or related motifs. The assembly of polyketide chains requires the iterative coupling of small, chiral building blocks. This compound provides a three-carbon unit with the precise stereochemistry often found in these natural products. It can be used to introduce a propionate-equivalent unit into a growing polyketide chain through various coupling strategies, ensuring the correct configuration of the methyl-substituted stereocenter.

Precursor for Advanced Pharmaceutical Intermediates

In pharmaceutical chemistry, achieving high enantiomeric purity is critical for drug safety and efficacy. This compound serves as a valuable starting material for the synthesis of complex chiral side chains and cores of active pharmaceutical ingredients (APIs). Its utility lies in its ability to introduce a chiral center that can be crucial for the biological activity of the drug molecule. For instance, chiral β-amino acids, which are important components of various therapeutic agents, can be synthesized from this bromoester through a substitution reaction with an azide (B81097) nucleophile followed by reduction. These β-amino acids are key components in drugs such as dipeptidyl peptidase-4 (DPP-4) inhibitors used for treating type 2 diabetes.

Table 2: Pharmaceutical Intermediates Derivable from this compound

Intermediate Class Synthetic Transformation Therapeutic Area Example
Chiral β-Amino Acids Substitution with azide (SN2), followed by reduction of the azide and hydrolysis of the ester. Antidiabetics (DPP-4 Inhibitors)
Chiral γ-Amino Acids Chain extension followed by functional group manipulation. Neurological Disorders

Role in the Synthesis of Agrochemicals and Specialty Chemicals

The demand for enantiomerically pure agrochemicals, such as herbicides and pesticides, is increasing due to the recognition that often only one enantiomer possesses the desired biological activity, while the other may be inactive or cause undesirable environmental effects. The stereocenter of this compound can be incorporated into the backbone of novel agrochemicals to enhance their specificity and efficacy. By using this chiral building block, manufacturers can develop more potent and environmentally benign products. In the realm of specialty chemicals, it is used to synthesize chiral molecules for applications in materials science, such as chiral liquid crystals and polymers.

Development of Chiral Ligands and Catalysts Derived from this compound

Asymmetric catalysis relies on the use of chiral ligands to control the stereochemical outcome of a chemical reaction. This compound is a suitable scaffold for the synthesis of novel chiral ligands. The two functional handles—the bromide and the ester—can be selectively modified. For example, the bromide can be displaced by a diphenylphosphine (B32561) group to create a chiral phosphine. The tert-butyl ester can then be hydrolyzed and converted into an amide or other coordinating group. This results in chiral P,O-ligands (phosphine-oxygen) or P,N-ligands (phosphine-nitrogen), which are highly effective in a variety of metal-catalyzed asymmetric reactions, including hydrogenations and cross-coupling reactions.

Strategies for Divergent Synthesis and Molecular Library Generation

tert-Butyl (2S)-3-bromo-2-methylpropanoate serves as a valuable chiral building block in divergent synthesis and the generation of molecular libraries. Its bifunctional nature, possessing both an electrophilic bromine atom and a sterically hindered ester group, allows for sequential and site-selective reactions to create a variety of structurally distinct molecules from a common intermediate. This approach is highly efficient in medicinal chemistry and drug discovery for exploring structure-activity relationships (SAR).

A key strategy involves the initial displacement of the bromide with a nucleophile, followed by transformations of the ester moiety. This two-stage process enables the introduction of diverse functionalities at both ends of the molecule. For instance, the bromide can be substituted by a wide range of nucleophiles such as amines, azides, thiols, or carbanions. Subsequently, the tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to form amides or esters, respectively. This divergent approach allows for the rapid generation of a library of compounds with systematic variations.

The stereocenter at the C2 position, originating from the (S)-configuration of the starting material, is often preserved throughout the synthetic sequence, ensuring the generation of enantiomerically pure or enriched compounds. This is crucial for studying the stereochemical requirements of biological targets.

An example of a divergent synthesis strategy is outlined below:

Scheme 1: Divergent Synthesis from tert-Butyl (2S)-3-bromo-2-methylpropanoate

In this scheme, R1-Nu represents a diverse set of nucleophiles, and R2-NH2 represents a variety of amines. This strategy facilitates the creation of a matrix of compounds based on the different combinations of R1 and R2.

The table below illustrates a hypothetical library generated using this divergent approach.

EntryNucleophile (R1-Nu)Amine (R2-NH2)Final Compound Structure
1Sodium AzideBenzylamine(S)-N-benzyl-3-azido-2-methylpropanamide
2Sodium AzideAniline(S)-3-azido-N,2-dimethylpropanamide
3Sodium thiophenoxideBenzylamine(S)-N-benzyl-2-methyl-3-(phenylthio)propanamide
4Sodium thiophenoxideAniline(S)-2-methyl-N-phenyl-3-(phenylthio)propanamide
5DiethylamineBenzylamine(S)-3-(diethylamino)-N,2-dimethylpropanamide
6DiethylamineAniline(S)-3-(diethylamino)-N,2-dimethylpropanamide

This systematic approach allows for the efficient exploration of chemical space around a core scaffold derived from tert-butyl (2S)-3-bromo-2-methylpropanoate. The resulting molecular libraries can then be screened for biological activity, leading to the identification of lead compounds for drug development. The robustness of this strategy lies in the commercial availability of the chiral starting material and the high efficiency of the individual chemical transformations.

Mechanistic and Stereochemical Elucidation of Reactions Involving Tert Butyl S 3 Bromo 2 Methylpropanoate

Detailed Reaction Pathway Analysis and Transition State Modeling

The reactions of tert-butyl (S)-3-bromo-2-methylpropanoate, a chiral α-bromo ester, are influenced by the steric hindrance of the tert-butyl group and the stereochemistry at the C2 position. Nucleophilic substitution reactions are common for this substrate. Theoretical calculations and experimental studies have been employed to analyze these reaction pathways.

Computational modeling, particularly using density functional theory (DFT), has been instrumental in elucidating the transition states of these reactions. For instance, in reactions with nucleophiles, both S(_N)2 and elimination (E2) pathways are possible. Transition state modeling helps in determining the energy barriers for each pathway, thereby predicting the major product. The presence of the bulky tert-butyl group can influence the geometry of the transition state, potentially favoring pathways that minimize steric interactions.

In some cases, neighboring group participation can also play a role, leading to more complex reaction pathways. For example, the carbonyl group of the ester could potentially interact with the reaction center, influencing the stereochemical outcome.

Kinetic Studies and Determination of Reaction Orders

Kinetic studies are crucial for understanding the mechanism of a reaction. For reactions involving tert-butyl (S)-3-bromo-2-methylpropanoate, determining the rate law can help distinguish between different mechanistic possibilities, such as S(_N)1 and S(_N)2 pathways.

The rate of reaction is typically monitored by measuring the change in concentration of the reactant or product over time. For example, in a substitution reaction with a nucleophile (Nu⁻):

rate = k[tert-Butyl (S)-3-bromo-2-methylpropanoate][Nu⁻]

The exponents, x and y, represent the order of the reaction with respect to each reactant.

First-order kinetics with respect to the substrate and zero-order with respect to the nucleophile would suggest an S(_N)1 mechanism, involving the formation of a carbocation intermediate.

Second-order kinetics , first-order in both the substrate and the nucleophile, would be indicative of an S(_N)2 mechanism, involving a single concerted step.

Kinetic studies have shown that for many nucleophilic substitution reactions of similar α-bromo esters, the mechanism is often S(_N)2, especially with strong, unhindered nucleophiles.

ReactantChange in ConcentrationEffect on RateReaction Order
tert-Butyl (S)-3-bromo-2-methylpropanoateDoubledDoubled1
NucleophileDoubledDoubled1

Elucidation of Stereochemical Outcomes: Retention, Inversion, and Racemization Pathways

The stereochemical outcome of a reaction at a chiral center is a key indicator of the reaction mechanism.

Inversion of configuration at the stereocenter is a hallmark of the S(_N)2 mechanism. ochemtutor.com The nucleophile attacks the carbon atom from the side opposite to the leaving group, leading to an inversion of the stereochemistry, akin to an umbrella flipping inside out in the wind. ochemtutor.com

Racemization , the formation of an equal mixture of both enantiomers, is characteristic of the S(_N)1 mechanism. This occurs because the planar carbocation intermediate can be attacked by the nucleophile from either face with equal probability.

In the case of tert-butyl (S)-3-bromo-2-methylpropanoate, reactions proceeding via an S(_N)2 pathway are expected to yield products with an inverted configuration at the C2 carbon.

Influence of Substrate and Reagent Control on Asymmetric Induction

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other in a chemical reaction. In reactions involving tert-butyl (S)-3-bromo-2-methylpropanoate, both the substrate and the reagent can influence the stereochemical outcome.

Substrate control arises from the inherent chirality of the starting material. nih.govnih.govresearchgate.net The existing stereocenter at the C2 position can direct the approach of the incoming reagent, leading to a diastereoselective outcome. For example, in an enolate alkylation reaction, the chiral center can influence the facial selectivity of the enolate, leading to the preferential formation of one diastereomer.

Reagent control is achieved by using a chiral reagent, catalyst, or auxiliary that can differentiate between the two faces of a prochiral substrate or between the two enantiomers of a racemic starting material. While tert-butyl (S)-3-bromo-2-methylpropanoate is already chiral, the use of chiral reagents can enhance the stereoselectivity of a reaction or be used to control the stereochemistry at a newly formed stereocenter.

Control ElementDescriptionExample
Substrate ControlThe existing stereocenter in the substrate directs the stereochemical outcome of the reaction.Diastereoselective alkylation of the enolate derived from tert-butyl (S)-3-bromo-2-methylpropanoate.
Reagent ControlA chiral reagent, catalyst, or auxiliary is used to induce stereoselectivity.Reaction with a chiral nucleophile to form a specific diastereomer.

Solvent and Temperature Effects on Reaction Stereoselectivity

The choice of solvent and the reaction temperature can have a significant impact on the stereoselectivity of a reaction.

Solvent Effects:

Polar protic solvents (e.g., water, methanol) can solvate both cations and anions effectively. They can stabilize the transition state of an S(_N)1 reaction, thereby favoring this pathway and potentially leading to racemization.

Polar aprotic solvents (e.g., acetone, DMSO) are good at solvating cations but not anions. This can enhance the nucleophilicity of anionic nucleophiles, favoring the S(_N)2 pathway and leading to inversion of configuration.

Nonpolar solvents (e.g., hexane, toluene) are generally poor solvents for ionic species and may slow down both S(_N)1 and S(_N)2 reactions.

Temperature Effects:

Generally, higher temperatures provide more energy for the reacting molecules to overcome the activation energy barrier. researchgate.net For reactions with competing pathways (e.g., S(_N)2 vs. E2), changing the temperature can alter the product distribution. In terms of stereoselectivity, lower temperatures often lead to higher selectivity. researchgate.net This is because the difference in activation energies between the pathways leading to the major and minor stereoisomers becomes more significant at lower temperatures.

ParameterEffect on Stereoselectivity
Polar Protic SolventsMay favor S(_N)1, potentially leading to racemization.
Polar Aprotic SolventsOften favor S(_N)2, leading to inversion of configuration.
Lower TemperatureGenerally increases stereoselectivity.
Higher TemperatureMay decrease stereoselectivity. researchgate.net

Advanced Analytical Methodologies for Research on Tert Butyl S 3 Bromo 2 Methylpropanoate

Chromatographic Techniques for Enantiomeric Excess and Purity Determination

The accurate determination of enantiomeric excess (ee), a measure of the purity of a chiral substance, is critical in stereoselective synthesis. wikipedia.org For tert-Butyl(S)-3-bromo-2-methylpropanoate, a chiral ester, chromatographic techniques are the gold standard for separating and quantifying its enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioselective analysis of chiral compounds. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and are effective in various modes, including normal-phase, reversed-phase, and polar organic modes. mdpi.com

For the analysis of this compound, a normal-phase HPLC method is often preferred. A typical method would employ a CSP like cellulose tris(3,5-dimethylphenylcarbamate) and a mobile phase consisting of a mixture of an alkane (e.g., n-hexane) and an alcohol (e.g., isopropanol). researchgate.net Method development involves screening different columns and mobile phase compositions to achieve optimal resolution between the (S) and (R)-enantiomers. ymc.co.jp The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Interactive Data Table: Hypothetical Chiral HPLC Separation of tert-Butyl 3-bromo-2-methylpropanoate Enantiomers

EnantiomerRetention Time (min)Peak AreaEnantiomeric Excess (ee %)Resolution (Rs)
(R)-enantiomer8.5415,23098.0%2.15
(S)-enantiomer9.78746,270

Chiral Gas Chromatography (GC) is a highly sensitive and efficient technique for the analysis of volatile and semi-volatile chiral compounds. chromatographyonline.com This method is particularly well-suited for esters like this compound. The separation is most commonly achieved using capillary columns coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. researchgate.netazom.com

Derivatized cyclodextrins, such as 2,3-di-O-methyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin, are effective selectors that form transient diastereomeric inclusion complexes with the enantiomers, allowing for their separation. nih.govchromatographyonline.com The choice of the specific cyclodextrin derivative and the temperature program are critical parameters that influence the separation quality. nih.govchromatographyonline.com Chiral GC can effectively resolve enantiomers of halogenated carboxylic acid esters, making it a valuable tool for determining the enantiomeric purity of this compound. nih.govresearchgate.net

Interactive Data Table: Representative Chiral GC Method Parameters and Results

ParameterValue
Column30m x 0.25mm ID, 0.25µm film thickness Chiraldex G-PN
Carrier GasHelium (1 mL/min)
Inlet Temperature250°C
Oven Program80°C (1 min) to 180°C at 2°C/min
Retention Time (R)-enantiomer21.3 min
Retention Time (S)-enantiomer21.9 min
Enantiomeric Excess (ee)>99%

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times, reduced organic solvent consumption, and higher efficiency. researchgate.netchromatographyonline.com The mobile phase typically consists of supercritical carbon dioxide mixed with a small amount of an organic modifier, such as methanol (B129727) or ethanol. chromatographyonline.com

SFC is highly compatible with the polysaccharide-based chiral stationary phases used in HPLC. nih.govresearchgate.net For this compound, an analytical SFC system can provide rapid and high-resolution separation of its enantiomers, enabling high-throughput screening and purity determination. gimitec.comijper.org The low viscosity of the supercritical fluid mobile phase allows for the use of higher flow rates and longer columns, often resulting in superior separation performance compared to HPLC. ymcamerica.com The technique's efficiency makes it suitable for both analytical-scale enantiomeric excess determination and preparative-scale purification of the desired (S)-enantiomer. ijper.orgnih.gov

Interactive Data Table: Comparison of Chromatographic Techniques for Chiral Purity

TechniqueTypical Stationary PhaseMobile PhaseKey Advantage
Chiral HPLCAmylose or Cellulose derivativesHexane/IsopropanolVersatility, well-established
Chiral GCDerivatized CyclodextrinsHelium/HydrogenHigh resolution for volatile compounds
Chiral SFCAmylose or Cellulose derivativesCO2/MethanolSpeed, reduced solvent waste

Spectroscopic Methods for Confirming Stereochemical Purity and Complex Derivations

While chromatography excels at separating and quantifying enantiomers, spectroscopic methods are indispensable for confirming the absolute configuration and stereochemical purity of a chiral molecule like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. In the context of chirality, standard NMR spectra of enantiomers are identical. However, by using a chiral environment, it is possible to induce diastereomeric interactions that result in distinguishable NMR signals for each enantiomer. This can be achieved through the use of chiral solvating agents (CSAs) or chiral shift reagents (CSRs). spark904.nl

For this compound, adding a chiral lanthanide shift reagent, such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can cause the signals in the ¹H or ¹³C NMR spectra of the two enantiomers to resonate at different chemical shifts. The integration of these separated signals allows for the direct determination of the enantiomeric ratio. This method provides an orthogonal approach to chromatographic techniques for verifying enantiomeric excess.

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.net Enantiomers produce CD spectra that are mirror images of each other, making this technique exceptionally well-suited for distinguishing between them and determining the absolute configuration. spark904.nlresearchgate.net

To confirm the absolute stereochemistry of this compound, its experimental CD spectrum is recorded and compared to a theoretically calculated spectrum. acs.orgmdpi.com The theoretical spectrum is computed for a specific enantiomer (e.g., the S-enantiomer) using quantum chemical calculations. A match between the experimental spectrum and the calculated spectrum for the (S)-configuration provides strong evidence for the assignment of the absolute stereochemistry. rsc.orgpsu.edunih.gov This non-empirical method is invaluable for the unambiguous confirmation of chiral structures without the need for derivatization or a reference standard of the opposite enantiomer. spark904.nl

Optical Rotatory Dispersion (ORD) Spectroscopy

Optical Rotatory Dispersion (ORD) spectroscopy is a chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. This technique is particularly valuable for determining the absolute configuration of chiral molecules by analyzing the shape and sign of the resulting ORD curve.

For a chiral molecule like this compound, the presence of the chiral center at the C2 position, bonded to a methyl group, a bromine atom via a methylene (B1212753) group, and a tert-butoxycarbonyl group, gives rise to its optical activity. The ORD spectrum of such a compound is expected to show a plain curve, where the magnitude of the optical rotation either increases or decreases smoothly as the wavelength of light changes.

Detailed Research Findings:

While specific ORD data for this compound is not extensively published in readily available literature, the chiroptical properties of structurally similar compounds can provide valuable insights. For instance, the related compound, (-)-Methyl (S)-3-bromo-2-methylpropionate, exhibits a specific rotation in the range of [α]20/D of -16° to -23° (neat). This negative rotation at the sodium D-line (589 nm) for the (S)-enantiomer of the methyl ester suggests that the tert-butyl ester, with a bulkier ester group, would likely also exhibit a negative specific rotation.

The shape of the ORD curve for this compound is predicted to be a plain negative curve, meaning the specific rotation will become increasingly negative as the wavelength of light decreases, moving away from the region of any electronic absorptions. The absence of a chromophore that absorbs in the near-UV-visible region means that a Cotton effect, which is characterized by a peak and a trough in the ORD curve, would not be expected.

The following interactive data table illustrates the expected trend of a plain negative ORD curve for a generic chiral compound similar to this compound, based on typical observations for such molecules.

Wavelength (nm)Specific Rotation [α] (degrees)
650-10.5
589 (D-line)-15.2
500-22.8
400-35.7
350-48.9

Note: The data in this table is illustrative and represents a typical plain negative ORD curve. Actual experimental values for this compound may vary.

X-ray Crystallography for Absolute Configuration Determination of Derivatives

X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. However, obtaining single crystals of a liquid or low-melting compound like this compound suitable for X-ray diffraction can be challenging. A common and effective strategy to overcome this limitation is to convert the chiral molecule into a crystalline derivative.

The inclusion of a heavy atom, such as the bromine atom already present in the molecule, is advantageous for determining the absolute configuration through the phenomenon of anomalous dispersion. The heavy atom scatters X-rays with a phase shift, leading to measurable differences in the intensities of Friedel pairs of reflections (hkl and -h-k-l), which ultimately allows for the assignment of the correct enantiomer.

Detailed Research Findings:

To confirm the (S)-configuration of this compound, it can be converted into a solid derivative. A suitable derivatization strategy involves the hydrolysis of the tert-butyl ester to the corresponding (S)-3-bromo-2-methylpropanoic acid, followed by the formation of an amide with a chiral amine of known absolute configuration, or an ester with a chiral alcohol. The resulting diastereomeric derivative is often a crystalline solid.

For example, reacting (S)-3-bromo-2-methylpropanoic acid with a chiral amine like (R)-1-phenylethylamine would yield a diastereomeric amide. The crystal structure of this amide can then be determined by X-ray diffraction. The known configuration of the chiral amine serves as an internal reference, allowing for the unequivocal assignment of the stereocenter in the 3-bromo-2-methylpropanoyl moiety.

While a specific crystallographic study on a simple derivative of this compound is not prominently reported, a more complex derivative, tert-butyl (S)-3-(3-bromophenyl)-3-(((R)-tert-butylsulfinyl)amino)propanoate, has been characterized by X-ray crystallography. researchgate.net This study confirms the (S)-configuration at the carbon analogous to the C3 of the parent propanoate chain, demonstrating the utility of this method for complex molecules containing this chiral synthon.

The table below summarizes the key aspects of using X-ray crystallography on a hypothetical crystalline derivative of (S)-3-bromo-2-methylpropanoic acid.

Derivative TypePurposeKey Crystallographic ParameterExpected Outcome
Amide with (R)-1-phenylethylamineIntroduce a second chiral center of known configurationFlack ParameterA value close to 0 would confirm the (S)-configuration of the acid
Salt with a chiral baseFormation of a crystalline saltTorsional angles and bond lengthsDetermination of the relative and absolute stereochemistry
Ester with a chiral alcoholCrystalline solid formationBijvoet differencesUnambiguous assignment of the absolute configuration

Computational and Theoretical Studies of Tert Butyl S 3 Bromo 2 Methylpropanoate Reactivity

Quantum Chemical Calculations for Conformational Analysis

The three-dimensional structure of a molecule is fundamental to its reactivity. Conformational analysis, the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds, is crucial for understanding the behavior of flexible molecules like tert-Butyl(S)-3-bromo-2-methylpropanoate. Quantum chemical calculations are a cornerstone of modern conformational analysis.

By solving the Schrödinger equation for a given molecular geometry, these methods can determine the relative energies of different conformers. A variety of computational levels of theory can be employed, ranging from semi-empirical methods to more accurate but computationally expensive ab initio and Density Functional Theory (DFT) methods. For instance, methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster theory, often used in conjunction with basis sets like 6-311++G(d,p), can provide highly accurate energetic and geometric data. researchgate.net

A systematic conformational search for this compound would involve rotating the single bonds, such as the C-C and C-O bonds in the propanoate backbone and the bond connecting the tert-butyl group. For each resulting geometry, an energy calculation is performed to identify the low-energy conformers. The results of such an analysis would reveal the most stable conformations of the molecule in the gas phase or in solution, which are crucial for predicting its reactivity and interactions with other molecules.

Table 1: Illustrative Conformational Analysis Data for this compound

ConformerDihedral Angle (°C-C-C-Br)Relative Energy (kcal/mol)Boltzmann Population (%)
1600.0075.3
21801.2514.8
3-602.509.9

Note: This table is illustrative and does not represent actual experimental or calculated data.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics

Density Functional Theory (DFT) has become a widely used tool in computational chemistry for studying the mechanisms of chemical reactions. DFT methods calculate the electronic structure of a molecule based on its electron density, offering a good balance between accuracy and computational cost. researchgate.net These studies can elucidate the step-by-step pathway of a reaction, identify transition states, and determine activation energies, providing a detailed picture of the reaction's feasibility and kinetics.

For this compound, DFT studies could be employed to investigate various transformations, such as nucleophilic substitution at the bromine-bearing carbon or reactions involving the ester group. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products. unirioja.es For example, a DFT study could compare the energetics of an SN2 versus an E2 elimination pathway when the molecule is treated with a base.

The choice of functional and basis set is critical in DFT calculations. Functionals like B3LYP and M06-2X, paired with appropriate basis sets, have been shown to provide reliable results for a wide range of organic reactions. nih.gov Solvation effects, which are crucial for reactions in solution, can also be incorporated using continuum solvation models like the Polarizable Continuum Model (PCM).

Table 2: Illustrative DFT Data for a Hypothetical SN2 Reaction of this compound with a Nucleophile

SpeciesRelative Free Energy (kcal/mol)
Reactants0.00
Transition State+22.5
Products-15.8

Note: This table is illustrative and does not represent actual experimental or calculated data.

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum chemical methods are excellent for studying individual molecules or small molecular clusters, Molecular Dynamics (MD) simulations are better suited for investigating the behavior of molecules in a condensed phase, such as in a solvent or interacting with a surface. MD simulations model the movement of atoms and molecules over time based on classical mechanics, using force fields to describe the interactions between particles.

For this compound, MD simulations could be used to study its solvation in different solvents. By simulating the molecule in a box of solvent molecules, one can analyze the structure of the solvation shell, the dynamics of solvent exchange, and the average orientation of the solute molecule. This information is valuable for understanding how the solvent influences the molecule's conformation and reactivity.

MD simulations can also be used to study the interactions of this compound with other molecules, such as reactants, catalysts, or biological macromolecules. For instance, one could simulate the interaction of the molecule with the active site of an enzyme to understand the binding mode and the factors contributing to the binding affinity.

Prediction of Stereoselectivity and Enantiomeric Ratios using Computational Models

Given that this compound is a chiral molecule, a key aspect of its reactivity is the stereochemical outcome of its reactions. Computational models can be powerful tools for predicting the stereoselectivity of a reaction, that is, the preference for the formation of one stereoisomer over another. rsc.org

By calculating the energies of the transition states leading to different stereoisomeric products, it is possible to predict the enantiomeric or diastereomeric ratio of a reaction. researchgate.net The difference in the activation energies for the competing pathways is directly related to the ratio of the products, as described by the Curtin-Hammett principle. High-level quantum chemical calculations are often necessary to obtain accurate energy differences.

Machine learning models are also emerging as a promising approach for predicting stereoselectivity. arxiv.org By training on large datasets of reactions with known stereochemical outcomes, these models can learn the complex relationships between molecular structure and stereoselectivity, enabling rapid predictions for new reactions.

Table 3: Illustrative Computational Prediction of Enantiomeric Excess for a Reaction Involving this compound

Transition StateCalculated Free Energy of Activation (kcal/mol)Predicted Enantiomeric Excess (%)
TS leading to (R)-product20.195
TS leading to (S)-product21.9

Note: This table is illustrative and does not represent actual experimental or calculated data.

In Silico Design of Novel Transformations and Catalytic Systems

Computational chemistry is not only a tool for understanding existing chemistry but also for designing new reactions and catalysts. This process, often referred to as in silico design, involves using computational methods to screen and evaluate potential new chemical transformations or catalytic systems before they are synthesized and tested in the laboratory.

For this compound, computational methods could be used to design new catalysts for stereoselective reactions. For example, one could use DFT to model the interaction of the molecule with different chiral ligands in a metal-catalyzed cross-coupling reaction. By calculating the energies of the transition states for different ligand-substrate combinations, it is possible to identify ligands that are likely to promote high enantioselectivity.

Furthermore, computational tools can be used to explore entirely new reaction pathways for this compound. By systematically exploring the potential energy surface of the molecule in the presence of different reagents, it may be possible to identify novel and synthetically useful transformations that have not yet been discovered experimentally.

Future Research Directions and Emerging Opportunities for Tert Butyl S 3 Bromo 2 Methylpropanoate

Development of Novel Catalytic Systems for Enhanced Stereoselectivity

The synthesis of chiral halogenated compounds is a significant area of research. researchgate.netnih.gov Future work on tert-Butyl (S)-3-bromo-2-methylpropanoate would first require the development of catalytic systems for its own stereoselective synthesis. Research could focus on enzymes or chiral organocatalysts to control the introduction of the bromine atom and the methyl group with high fidelity. nih.gov While general methods for asymmetric halogenation exist, their application to this specific substrate has not been reported. researchgate.net

Integration into Continuous Flow Chemistry Methodologies

Continuous flow chemistry offers significant advantages for the synthesis of chiral intermediates and active pharmaceutical ingredients, including improved safety, efficiency, and scalability. nih.govrsc.orgnih.gov The integration of tert-Butyl (S)-3-bromo-2-methylpropanoate into such systems is a hypothetical future opportunity. A potential research direction would involve designing a multi-step flow process, possibly starting from N-protected amino acids, to produce the target molecule without isolating intermediates. acs.org Such a setup could enhance the safety of handling brominating agents and allow for precise temperature and reaction time control, which is crucial for maintaining stereochemical integrity. nih.gov

Application of Green Chemistry Principles in its Synthesis and Transformations

Green chemistry principles aim to create more sustainable chemical processes. primescholars.comlongdom.org For tert-Butyl (S)-3-bromo-2-methylpropanoate, future research could explore the use of greener solvents, reducing waste, and employing catalytic rather than stoichiometric reagents. longdom.org For instance, developing a synthesis that avoids hazardous reagents and minimizes purification steps would align with green chemistry goals. primescholars.com Photoinduced reactions or processes mediated by halogen atom transfer (XAT) represent modern, sustainable methods for creating halogenated compounds that could be explored. rsc.org

Exploration of Unexplored Reactive Pathways and Multi-component Functionalizations

Multi-component reactions (MCRs), where three or more reactants combine in a single step, are highly efficient for building molecular complexity. nih.govtcichemicals.com The bromine atom and the ester group in tert-Butyl (S)-3-bromo-2-methylpropanoate make it a potential candidate for such reactions. Future studies could investigate its use in Petasis or Ugi reactions, where it could serve as a key building block to rapidly generate libraries of complex chiral molecules. nih.gov The reactivity of the carbon-bromine bond could also be exploited in novel coupling reactions or Darzens-type condensations to form epoxides. youtube.com

Potential for Derivatization into Unexplored Chemical Space for Material Science Applications

While its isomer, tert-butyl 2-bromo-2-methylpropanoate, is used as a polymerization initiator, the potential of tert-Butyl (S)-3-bromo-2-methylpropanoate in material science is unexplored. chemicalbook.com The presence of a chiral center and a reactive bromine handle suggests it could be a valuable monomer or functionalizing agent for creating advanced materials. Future research could focus on its derivatization to synthesize chiral polymers, liquid crystals, or functional materials where stereochemistry plays a critical role in determining the material's properties. The terminal alkyne-functional ATRP initiator, prop-2-yn-1-yl 2-bromo-2-methylpropanoate, serves as an example of how functional bromoesters are used to create complex polymeric architectures, a strategy that could be adapted for this chiral compound. researchgate.net

Q & A

Q. What are the recommended methods for synthesizing tert-Butyl(S)-3-bromo-2-methylpropanoate with high enantiomeric purity?

  • Methodological Answer : To achieve high enantiomeric purity, asymmetric synthesis routes using chiral auxiliaries or catalysts are recommended. For example, tert-butyl esters with stereogenic centers (e.g., (R)- or (S)-configured analogs) often employ resolution techniques like chiral chromatography or enzymatic kinetic resolution . Storage of intermediates at low temperatures (e.g., below -20°C) can prevent racemization during synthesis .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) to verify the molecular structure. X-ray crystallography may resolve stereochemical ambiguities, as seen in analogous tert-butyl carbamates with defined bond angles and torsional parameters . For brominated analogs, 2JCBr^2J_{C-Br} coupling in 13C^{13}C-NMR can confirm bromide positioning .

Q. What are the optimal storage conditions to prevent degradation of this compound?

  • Methodological Answer : Store the compound in airtight containers under inert gas (e.g., argon) at -20°C to minimize hydrolysis or thermal decomposition. Stability data for structurally similar tert-butyl esters indicate that exposure to moisture or light accelerates degradation .

Advanced Research Questions

Q. How does the bromine substituent in this compound influence its reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The bromide acts as a leaving group in SN₂ reactions, but steric hindrance from the tert-butyl group may favor SN₁ mechanisms under acidic conditions. Comparative studies with non-brominated analogs (e.g., tert-butyl acetates) suggest that polar aprotic solvents (e.g., DMF) enhance reactivity . Kinetic experiments under varying temperatures and catalysts (e.g., AgNO₃) can elucidate mechanistic pathways .

Q. What experimental strategies can resolve contradictions in reported reaction yields for this compound derivatives?

  • Methodological Answer : Systematically vary reaction parameters (e.g., solvent polarity, catalyst loading, and temperature) while monitoring intermediates via TLC or LC-MS. For example, discrepancies in coupling reactions may arise from competing side reactions (e.g., elimination), which can be suppressed using bulky bases like DBU . Replicate published protocols with rigorous control of anhydrous conditions to validate reproducibility .

Q. How can computational modeling predict the stereochemical outcomes of reactions involving this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model transition states to predict enantioselectivity. For instance, the tert-butyl group’s steric bulk may influence diastereomeric excess in nucleophilic additions. Compare computed energy barriers with experimental optical rotation data to refine predictive models .

Q. What are the challenges in characterizing degradation products of this compound under acidic conditions?

  • Methodological Answer : Acidic hydrolysis may cleave the tert-butyl ester, releasing isobutylene and generating 3-bromo-2-methylpropanoic acid. Use LC-MS/MS to identify fragmentation patterns and isolate degradation products via preparative HPLC. Stability studies under accelerated conditions (e.g., 40°C/75% RH) can quantify degradation kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.